(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone
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Overview
Description
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring, and a methanone group linking it to another thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then subjected to a coupling reaction with thiophene-2-carboxaldehyde under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form thiol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring structure can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler derivative with only two bromine atoms on the thiophene ring.
Thiophene-2-carboxaldehyde: A precursor used in the synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone.
(3,5-Dibromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone: Another thiophene derivative with a different substituent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
57248-11-0 |
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Molecular Formula |
C9H4Br2OS2 |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
(2,5-dibromothiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H4Br2OS2/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H |
InChI Key |
PPYATKXTZQVZMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(SC(=C2)Br)Br |
Origin of Product |
United States |
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